5-Chloro-1-benzothiophene-2-carbaldehyde
Overview
Description
5-Chloro-1-benzothiophene-2-carbaldehyde is a heterocyclic organic compound . It is used for research and development purposes .
Synthesis Analysis
Thiophene-based analogs, such as 5-Chloro-1-benzothiophene-2-carbaldehyde, have been the subject of extensive research due to their potential as biologically active compounds . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .Chemical Reactions Analysis
While specific chemical reactions involving 5-Chloro-1-benzothiophene-2-carbaldehyde were not found, thiophene derivatives are known to be involved in a variety of chemical reactions. For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is used to produce aminothiophene derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-1-benzothiophene-2-carbaldehyde are not fully detailed in the search results. The molecular weight is 196.66 .Scientific Research Applications
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Scientific Field: Medicinal Chemistry
- Application : Benzofuran compounds are a class of compounds that are ubiquitous in nature. Numerous studies have shown that most benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
- Methods of Application : A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
- Results : For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
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Scientific Field: Industrial Chemistry and Material Science
- Application : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
- Methods of Application : The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
- Results : Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
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Scientific Field: Antimicrobial Research
- Application : Benzothiophene derivatives have shown potential as antimicrobial agents .
- Methods of Application : Benzothiophene derivatives were synthesized regioselectively using coupling reactions and electrophilic cyclization reactions .
- Results : Some compounds, such as 3- (4-aminobenzoethynyl)-2- (thiophen-2-yl) benzo [b]thiophene (12E), displayed high antibacterial activity against S. aureus .
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Scientific Field: Antifungal Research
- Application : Certain benzothiophene derivatives have been found to have potential as antifungal agents .
- Methods of Application : Similar to the antimicrobial application, these derivatives were synthesized using coupling reactions and electrophilic cyclization reactions .
- Results : Compounds such as 3-iodo-2- (thiophen-2-yl) benzo [b]thiophene (10) and 3- (trimethylsilylethynyl)-2- (thiophen-2-yl) benzo [b]thiophene (12K) showed potential as antifungal agents .
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Scientific Field: Antioxidant Research
- Application : Some benzothiophene derivatives have shown high antioxidant capacities .
- Methods of Application : These derivatives were synthesized using coupling reactions and electrophilic cyclization reactions .
- Results : Compounds such as 3- (1H-indole-2-yl)-2- (thiophen-2-yl) benzo [b]thiophene (16) and 3- (4-aminobenzoethynyl)-2- (thiophen-2-yl) benzo [b]thiophene (12E) showed high antioxidant capacities, surpassing the antioxidant capacity of a universally accepted reference of trolox .
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Scientific Field: Cancer Research
- Application : Benzofuran and benzothiophene derivatives have been developed and utilized as anticancer agents .
- Methods of Application : A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI) .
- Results : The anticancer activity of this class of compounds against the human ovarian cancer cell line A2780 was evaluated .
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Scientific Field: Anti-Inflammatory Research
- Application : Benzothiophene derivatives have been used as anti-inflammatory drugs .
- Methods of Application : These derivatives are synthesized using various chemical reactions, including coupling reactions and electrophilic cyclization reactions .
- Results : These compounds have shown significant anti-inflammatory properties, making them effective in treating various inflammatory conditions .
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Scientific Field: Anti-Anxiety Research
- Application : Certain benzothiophene derivatives have been developed as anti-anxiety agents .
- Methods of Application : These derivatives are synthesized using various chemical reactions, including coupling reactions and electrophilic cyclization reactions .
- Results : These compounds have shown significant anti-anxiety properties, making them effective in treating various anxiety disorders .
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Scientific Field: Antifungal Research
- Application : Benzothiophene derivatives have shown potential as antifungal agents .
- Methods of Application : These derivatives are synthesized using coupling reactions and electrophilic cyclization reactions .
- Results : Compounds such as 3-iodo-2-(thiophen-2-yl) benzo[b]thiophene (10) and 3-(trimethylsilylethynyl)-2-(thiophen-2-yl) benzo[b]thiophene (12K) showed potential as antifungal agents .
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Scientific Field: Antioxidant Research
- Application : Some benzothiophene derivatives have shown high antioxidant capacities .
- Methods of Application : These derivatives are synthesized using coupling reactions and electrophilic cyclization reactions .
- Results : Compounds such as 3-(1H-indole-2-yl)-2-(thiophen-2-yl) benzo[b]thiophene (16) and 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene (12E) showed high antioxidant capacities, surpassing the antioxidant capacity of a universally accepted reference of trolox .
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Scientific Field: Cancer Research
- Application : Benzofuran and benzothiophene derivatives have been developed and utilized as anticancer agents .
- Methods of Application : A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI) .
- Results : The anticancer activity of this class of compounds against the human ovarian cancer cell line A2780 was evaluated .
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Scientific Field: Anti-HIV Research
- Application : Certain benzothiophene derivatives have been developed as anti-HIV agents .
- Methods of Application : These derivatives are synthesized using various chemical reactions, including coupling reactions and electrophilic cyclization reactions .
- Results : These compounds have shown significant anti-HIV properties, making them effective in treating HIV .
Safety And Hazards
Future Directions
Thiophene-based analogs, including 5-Chloro-1-benzothiophene-2-carbaldehyde, continue to attract scientific interest due to their potential biological activity and their role in the development of advanced compounds . Future research will likely continue to explore the synthesis, properties, and potential applications of these compounds.
Relevant Papers The most relevant paper retrieved is “Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature” published in Molecular Diversity . This paper provides a comprehensive review of the synthesis of thiophene derivatives and their potential as biologically active compounds.
properties
IUPAC Name |
5-chloro-1-benzothiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClOS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNZDTHWZYRQIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(S2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594127 | |
Record name | 5-Chloro-1-benzothiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-benzothiophene-2-carbaldehyde | |
CAS RN |
28540-51-4 | |
Record name | 5-Chloro-1-benzothiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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